3'-Fluoro-3-(3-methylphenyl)propiophenone

Description

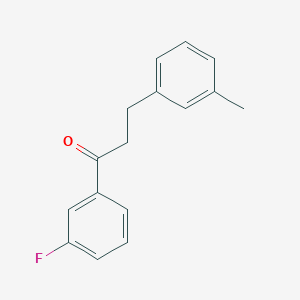

3'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 898774-72-6) is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a fluorine atom at the 3' position of one phenyl ring and a 3-methylphenyl group at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₆H₁₅FO₂, with a molecular weight of 258.29 g/mol. This compound belongs to the propiophenone family, which is widely studied for applications in organic synthesis, catalysis, and pharmaceutical intermediates .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLCSWIAMGGFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644073 | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-67-5 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(3-methylphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for 3’-Fluoro-3-(3-methylphenyl)propiophenone are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(3-methylphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate biochemical pathways through its structural features.

Comparison with Similar Compounds

Substituent Impact :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions or reductions. For example, m-nitropropiophenone (melting point: 98°C ) exhibits higher polarity and lower solubility in non-polar solvents compared to the target compound.

- Halogens (e.g., -F, -Cl) : Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in fluoro-benzoisoxazole derivatives with brain permeability comparable to antipsychotic drugs . Chlorine increases molecular weight and lipophilicity.

- Methoxy Groups : Electron-donating methoxy substituents (e.g., in 3'-methoxy analogs ) reduce carbonyl reactivity but improve solubility in polar solvents.

Reactivity in Catalytic Reactions :

- Propiophenone derivatives with bulky substituents (e.g., 3-methylphenyl) exhibit lower yields in amination reactions due to steric hindrance. For instance, propiophenone amination over Au/TiO₂ yields only 11% amine .

- Fluorinated analogs show enhanced stability under oxidative conditions compared to chlorinated or non-halogenated counterparts .

Physicochemical Properties

The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility—critical for pharmaceutical applications.

Biological Activity

3'-Fluoro-3-(3-methylphenyl)propiophenone, a compound belonging to the class of substituted propiophenones, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 254.29 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity : Some derivatives of propiophenones have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Psychoactive Effects : Similar compounds have been studied for their psychoactive properties, potentially affecting neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes that are crucial for cell proliferation and survival.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing mood and behavior.

- Induction of Oxidative Stress : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death.

Anticancer Studies

A study conducted by Jana et al. (2021) demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Caspase activation |

| HeLa (cervical) | 10 | ROS generation and mitochondrial damage |

| A549 (lung) | 12 | Cell cycle arrest |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) detailed below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest potential applications in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.